Cas no 80499-01-0 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester)

Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester structure
80499-01-0 structure
Nome del prodotto:Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester
Numero CAS:80499-01-0
MF:C26H26ClFO3
MW:440.934250354767
CID:725410
PubChem ID:149832

Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester
    • (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-meth ylethyl)benzeneacetate
    • [3-[(4-fluorophenyl)-methoxymethyl]phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate
    • (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate
    • {3-[(4-Fluorophenyl)(methoxy)methyl]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
    • DTXSID001001281
    • 80499-01-0
    • Benzeneacetic acid, 4-Chloro-alpha-(1-methylethyl)-, (3-((4-fluorophenyl)methoxymethyl)phenyl)methyl ester
    • Inchi: InChI=1S/C26H26ClFO3/c1-17(2)24(19-7-11-22(27)12-8-19)26(29)31-16-18-5-4-6-21(15-18)25(30-3)20-9-13-23(28)14-10-20/h4-15,17,24-25H,16H2,1-3H3
    • Chiave InChI: FJWZBJUBDIQMKW-UHFFFAOYSA-N
    • Sorrisi: CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)C(C3=CC=C(C=C3)F)OC

Proprietà calcolate

  • Massa esatta: 440.155
  • Massa monoisotopica: 440.155
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 9
  • Complessità: 541
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 35.5Ų
  • XLogP3: 6.6

Proprietà sperimentali

  • Densità: 1.182
  • Punto di ebollizione: 507.6°C at 760 mmHg
  • Punto di infiammabilità: 150°C
  • Indice di rifrazione: 1.563

Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester Letteratura correlata

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